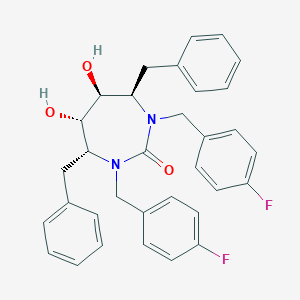
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system.
Mécanisme D'action
The exact mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed to act by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which leads to a decrease in neuronal activity and a calming effect.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- include anxiolytic and sedative effects. It has been shown to decrease anxiety-like behavior in animal models and induce sleep in mice. Additionally, it has been found to have anticonvulsant properties and may have potential applications in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in the central nervous system. However, one of the limitations of using this compound is its potential for abuse and dependence, which may complicate its use in animal models.
Orientations Futures
There are several future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is the development of new drugs based on the structure of this compound for the treatment of anxiety disorders and insomnia. Another direction is the study of its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for its synthesis involves the condensation of 4-fluorobenzylamine with 2,4,6-trimethylbenzaldehyde in the presence of sodium triacetoxyborohydride. This is followed by the reduction of the resulting imine with sodium borohydride to yield the desired compound.
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system. It has been shown to exhibit anxiolytic and sedative effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders and insomnia.
Propriétés
Numéro CAS |
153182-30-0 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C33H32F2N2O3 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-15-11-25(12-16-27)21-36-29(19-23-7-3-1-4-8-23)31(38)32(39)30(20-24-9-5-2-6-10-24)37(33(36)40)22-26-13-17-28(35)18-14-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
Clé InChI |
UWMAWECJLCRQTB-ZRTHHSRSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
SMILES canonique |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
Autres numéros CAS |
153182-30-0 |
Synonymes |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



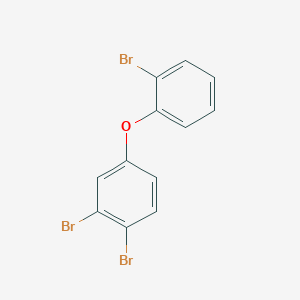
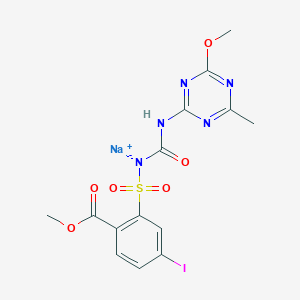

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
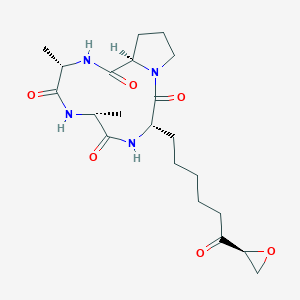

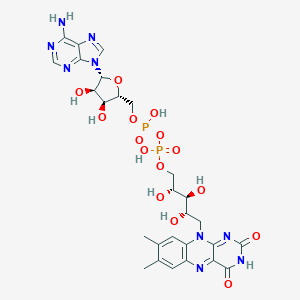
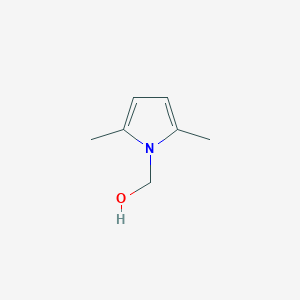
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)
